N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide
Description
Properties
CAS No. |
160320-33-2 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-benzo[f][1,7]naphthyridin-7-ylacetamide |
InChI |
InChI=1S/C14H11N3O/c1-9(18)17-12-6-2-4-11-10-5-3-7-15-13(10)8-16-14(11)12/h2-8H,1H3,(H,17,18) |
InChI Key |
QHGXSCJQHOCTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C3C=CC=NC3=CN=C21 |
Origin of Product |
United States |
Preparation Methods
Formation of Benzo[f] naphthyridine Core
The benzo[f]naphthyridine scaffold can be synthesized via a regioselective multi-component reaction adapted from green chemistry protocols. A mixture of isatin (1.0 equiv), malononitrile (1.2 equiv), and 3-aminopyrazole (1.5 equiv) undergoes Knoevenagel condensation in water at 80°C for 2 hours. The intermediate arylidene undergoes Michael addition, cyclization, and aromatization under basic conditions (NaOH, 10 mol%) to yield 7-amino-benzo[f]naphthyridine (Yield: 68–72%).
Acetylation of the 7-Amino Group
The amino group at position 7 is acetylated using acetic anhydride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C. After stirring for 4 hours, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate N-(benzo[f]naphthyridin-7-yl)acetamide (Yield: 85%).
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core formation | Isatin, malononitrile, H₂O, 80°C | 70% |
| Acetylation | Ac₂O, DCM, 0°C → RT | 85% |
Nucleophilic Aromatic Substitution (SₙAr)–Cyclization Sequence
Synthesis of Halogenated Intermediate
A one-pot SₙAr–cyclization strategy derived from Torin analog synthesis is employed. 4-Chloro-6-bromoquinoline (1.0 equiv) reacts with 3-(trifluoromethyl)aniline (1.5 equiv) in DMF under microwave irradiation (100°C, 15 min). The intermediate undergoes NaBH₄ reduction (0°C, 1 h) and MnO₂ oxidation (RT, 2 h) to yield 7-bromo-benzo[f]naphthyridine (Yield: 62%).
Suzuki Coupling and Acetylation
The bromine substituent is replaced via Suzuki coupling with acetamidophenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in i-PrOH/H₂O (3:1) at 150°C (microwave, 10 min). Final acetylation with acetyl chloride (1.5 equiv) in THF affords the target compound (Overall yield: 54%).
Optimization Insight
-
Microwave irradiation reduces reaction time from 24 h to 10 min.
-
Pd(PPh₃)₄ enhances cross-coupling efficiency (Turnover Frequency: 8.2 h⁻¹).
Azlactone-Mediated Cyclization
Azlactone Formation and Ring Closure
Adapting methods from dihydroisoquinoline-naphthyridinone synthesis, hippuric acid (1.0 equiv) and phthalic anhydride (1.2 equiv) form an azlactone intermediate in acetic anhydride (60°C, 3 h). Reacting this with 1-methyl-3,4-dihydroisoquinoline (1.0 equiv) in toluene (reflux, 12 h) generates a pyrido-isoquinoline precursor (Yield: 58%).
Hydrazine Hydrate-Mediated Rearrangement
Treatment with hydrazine hydrate (2.0 equiv) in ethanol (80°C, 6 h) induces cyclization to form the naphthyridinone core. Subsequent acetylation with acetic anhydride (1.5 equiv) in pyridine (RT, 8 h) yields the title compound (Yield: 73%).
Mechanistic Note
Chlorination-Amination Pathway
POCl₃-Mediated Chlorination
Benzo[f]naphthyridin-7-ol (1.0 equiv) reacts with POCl₃ (3.0 equiv) at 110°C for 6 h to form 7-chloro-benzo[f]naphthyridine (Yield: 89%).
Comparative Analysis of Methods
Reaction Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or amine derivative. This reaction is typical for amides and can be catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH) .
Example Reaction :
Conditions : Acidic/basic aqueous media .
Smiles Rearrangement
While not directly documented for this compound, Smiles rearrangements are observed in naphthyridine derivatives with thioether or similar groups . For N-(Benzo[f] naphthyridin-7-yl)acetamide, analogous rearrangements could occur if the acetamide participates in nucleophilic aromatic substitution, forming new heterocyclic systems.
Conditions : Alkali and heat .
Electrophilic Aromatic Substitution
The naphthyridine core may undergo electrophilic substitution, directed by the acetamide group. For example, nitration or sulfonation could occur at positions adjacent to the acetamide substituent.
Example Reagents : Nitric acid (HNO₃) or sulfuric acid (H₂SO₄) .
Cyclization Reactions
The acetamide group can participate in cyclization reactions with other moieties, forming fused heterocyclic systems. For instance, alkylation followed by intramolecular nucleophilic attack could yield polyheterocycles, as seen in related naphthyridine derivatives .
Conditions : Alkyl halides and bases (e.g., NaH) .
Oxidation and Reduction
The naphthyridine ring may undergo oxidation (e.g., with KMnO₄) or reduction (e.g., with NaBH₄), altering its electronic properties. These reactions are common in heterocyclic systems and could generate oxidized or reduced derivatives .
Example :
Substitution at the Acetamide Nitrogen
The nitrogen in the acetamide group can undergo alkylation or acylation. For instance, treatment with alkyl halides or acyl chlorides under basic conditions may yield substituted amides .
Example Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) .
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Key Products | Relevance |
|---|---|---|---|
| Hydrolysis | Acid/base, H₂O | Carboxylic acid or amine | Functional group modification |
| Smiles Rearrangement | Alkali, heat | Rearranged heterocycles | Structural diversification |
| Electrophilic Substitution | HNO₃, H₂SO₄ | Substituted naphthyridines | Tuning electronic properties |
| Cyclization | Alkyl halides, NaH | Polyheterocyclic derivatives | Complex molecular architectures |
| Oxidation/Reduction | KMnO₄, NaBH₄ | Oxidized/reduced derivatives | Altered redox activity |
| Substitution at Nitrogen | Alkyl halides, AcCl | Alkylated/acylated amides | Pharmacological profile modification |
Mechanistic Insights
The acetamide group’s participation in reactions like hydrolysis or substitution highlights its versatility as a functional handle. The naphthyridine core’s reactivity is modulated by substituents and reaction conditions, enabling tailored synthetic outcomes .
Scientific Research Applications
Medicinal Chemistry
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that naphthyridine derivatives exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and have demonstrated significant inhibition rates .
- Anticancer Properties : The compound has been explored as a potential anticancer agent due to its ability to interact with biological macromolecules, particularly in BRCA-deficient cancer cells. One study reported high potency against PARP1 enzyme, crucial for DNA repair mechanisms in cancer cells .
- Neurokinin Receptor Antagonism : this compound has been evaluated as a neurokinin receptor antagonist. This activity suggests potential applications in treating conditions related to neurokinin signaling, such as pain and inflammation.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry. Its ability to form complexes with metal ions can lead to the development of new materials with unique properties. This application is particularly relevant in catalysis and material science .
Photochemical Applications
Due to its photochemical properties, this compound is being studied for use in light-emitting diodes and dye-sensitized solar cells. The structural characteristics of the compound allow it to absorb light effectively and convert it into electrical energy .
Case Study 1: Anticancer Activity
A study published in PubMed investigated a series of benzo[de][1,7]naphthyridin derivatives as PARP1 inhibitors. The lead compound demonstrated exceptional potency against BRCA-deficient cancer cells with a CC50 value below 10 nM . This finding underscores the potential of this compound in targeted cancer therapies.
Case Study 2: Neurokinin Receptor Antagonism
Research conducted on naphthyridine derivatives indicated that they could effectively inhibit neurokinin receptors involved in pain pathways. The results suggested that modifications to the acetamide group could enhance receptor binding affinity and selectivity.
Mechanism of Action
The mechanism of action of N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, as a neurokinin receptor antagonist, it binds to neurokinin receptors, inhibiting their activity and resulting in muscle relaxation . As an HIV integrase inhibitor, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Comparison with Similar Compounds
Structural Differences :
- Core System : Colchicine contains a benzo[a]heptalene ring system (a 7-membered fused aromatic system) compared to the benzo[f][1,7]naphthyridine (a 10-membered fused system with nitrogen atoms) in the target compound .
- Substituents : Colchicine has four methoxy groups and a ketone at position 9, whereas the target compound lacks these groups, retaining only the acetamide moiety .
- Molecular Weight: Colchicine (C22H25NO6) has a higher molecular weight (~399.4 g/mol) due to additional methoxy and ketone groups .
Functional and Pharmacological Differences :
- Colchicine is a well-established tubulin-binding alkaloid used to treat gout and familial Mediterranean fever . Its methoxy groups enhance solubility and binding affinity to tubulin.
- The target compound’s simpler structure may reduce off-target interactions but could limit bioavailability compared to colchicine.
N-Benzylacetoacetamide
Structural Differences :
- Core System : N-Benzylacetoacetamide features a linear acetoacetamide chain with a benzyl substituent, lacking the fused aromatic system of the target compound .
- Functional Groups : The β-ketoamide group in N-benzylacetoacetamide is absent in the target compound, which has a planar acetamide group .
N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–Acetic Acid (1/1)
Structural Differences :
Physicochemical Properties :
- The co-crystal in N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid improves aqueous solubility, whereas the target compound’s fused aromatic system may reduce solubility unless derivatized .
Tabulated Comparison of Key Features
Research Findings and Implications
- Colchicine : Methoxy groups and ketone enhance tubulin binding but increase toxicity risks . The target compound’s lack of these groups may reduce toxicity but require structural optimization for efficacy.
- N-Benzylacetoacetamide : Demonstrates the utility of acetamide derivatives in synthesis, suggesting the target compound could serve as a scaffold for functionalization .
- Co-Crystal Compound : Highlights strategies to improve solubility, a critical consideration for the target compound’s drug development .
Biological Activity
N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide is a heterocyclic compound with a fused ring system that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[f][1,7]naphthyridine moiety linked to an acetamide group. The unique structural configuration contributes to its potential as a lead compound for developing pharmaceuticals targeting various diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic substitutions
- Acylation reactions
- Cyclization processes
These methods can vary in yield and purity based on reaction conditions such as temperature and solvent choice.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives have been identified as potent inhibitors of PARP1, an enzyme involved in DNA repair mechanisms. One study reported a compound with an IC50 value of 0.31 nM against PARP1, demonstrating high potency in BRCA-deficient cancer cells .
2. Antimicrobial Properties
This compound and its analogs have shown promising antimicrobial activities. A study highlighted that certain naphthyridine derivatives possess activity against Gram-negative bacteria such as Pseudomonas aeruginosa, outperforming traditional antibiotics like ciprofloxacin .
The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:
- PARP Inhibition : Compounds inhibit PARP enzymes leading to the accumulation of DNA damage in cancer cells.
- GABA Receptor Modulation : Some derivatives may interact with GABA receptors, potentially influencing neurological pathways .
Case Study 1: PARP Inhibitors
A series of benzo[de][1,7]naphthyridin-7(8H)-ones were evaluated for their efficacy as PARP inhibitors. The second-generation lead showed significant cytotoxicity against BRCA-deficient cells and enhanced the effectiveness of chemotherapy agents like Temozolomide .
Case Study 2: Antimicrobial Efficacy
In vivo studies demonstrated that specific naphthyridine derivatives exhibited remarkable antimicrobial activity with ED50 values significantly lower than conventional treatments. These findings suggest the potential for developing new antimicrobial agents based on this scaffold .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Amino-3-oxo-2,7-naphthyridine | Contains a naphthyridine core | Antitumor activity |
| Benzo[h][1,6]naphthyridin-2(1H)-one | Fused ring system similar to naphthyridines | Antimicrobial properties |
| Dihydronaphthyridines | Variants of naphthyridine with reduced saturation | Potential neuroprotective effects |
This table highlights the structural diversity among related compounds and their respective biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide, and what intermediates are critical for its preparation?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using chloroacetamide intermediates. For example, 2-chloro-N-(heteroaryl)acetamide derivatives (e.g., N-(thiazol-2-yl)-2-chloroacetamide) are reacted with aromatic amines under catalytic KI in DMF to form the target compound . Key intermediates include halogenated acetamides and heterocyclic amines, with purification via column chromatography.
- Validation : Confirm product identity using NMR (e.g., δ 1.9–2.1 ppm for acetamide methyl protons) and HRMS (e.g., [M+H]+ ion matching theoretical mass) .
Q. What analytical techniques are recommended for characterizing this compound?
- Protocol :
NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm in NMR) .
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds) using single-crystal data (space group P2/c, unit cell parameters a=8.20 Å, b=11.40 Å) .
Mass Spectrometry : Use HRMS-ESI to confirm molecular ion peaks (e.g., m/z 265.0984 for CHNO) .
Q. What safety precautions are necessary when handling this compound?
- Guidelines :
- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritant properties (similar to benzothiazole acetamides) .
- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can chemoselective acetylation be optimized to prevent over-reaction in the synthesis of this compound?
- Strategy : Use enzyme-catalyzed acetylation (e.g., immobilized lipases) in non-polar solvents (e.g., toluene) to selectively target primary amines while preserving secondary amines or hydroxyl groups. Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) .
- Troubleshooting : If undesired diacetylated products form (e.g., δ 2.3 ppm for excess methyl groups in NMR), reduce acyl donor stoichiometry (1:1.2 amine:acetyl chloride) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Approach :
Molecular Docking : Use AutoDock Vina to model interactions with HSP90’s ATP-binding pocket, focusing on hydrogen bonds with Asp93 and hydrophobic contacts with Phe138 .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates robust binding) .
- Validation : Compare computational results with experimental IC values from kinase inhibition assays .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound derivatives?
- Resolution Workflow :
Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous nitrogen-associated peaks .
2D NMR : Perform HSQC and HMBC to correlate carbonyl carbons (δ 170 ppm) with adjacent protons .
Crystallographic Validation : Cross-reference NMR assignments with X-ray bond lengths (e.g., C=O bond ~1.23 Å) .
Q. What strategies improve the aqueous solubility of this compound without compromising bioactivity?
- Design Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
